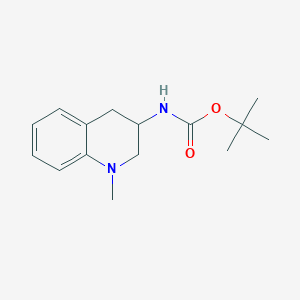

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Description

Historical Development of Tetrahydroquinoline Research

The study of tetrahydroquinolines dates to the late 19th century, with early work focusing on the hydrogenation of quinoline derivatives using heterogeneous catalysts. These efforts established tetrahydroquinoline as a hydrogen-donor solvent in industrial processes like coal liquefaction. The mid-20th century saw renewed interest as researchers recognized the pharmacological potential of substituted tetrahydroquinolines, exemplified by the development of antiparasitic agents such as oxamniquine.

A pivotal advancement emerged in the 2010s with the application of homogeneous catalysts for asymmetric hydrogenation, enabling enantioselective synthesis of chiral tetrahydroquinoline derivatives. For instance, Whiting and colleagues demonstrated that steric and electronic modifications to quinoline precursors could control selectivity between dihydroquinoline (DHQ) and tetrahydroquinoline (THQ) products. This period also witnessed the first systematic explorations of carbamate-functionalized tetrahydroquinolines, driven by the need for stable intermediates in peptide coupling and prodrug design.

Emergence of Carbamate Modifications in Tetrahydroquinoline Chemistry

Carbamate groups entered tetrahydroquinoline chemistry as protective moieties for amine functionalities, addressing challenges in regioselective functionalization. The tert-butyl carbamate (Boc) group, in particular, gained prominence due to its stability under diverse reaction conditions and ease of removal under acidic conditions. Structural analyses of Boc-protected derivatives like tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate revealed that the carbamate moiety induces conformational rigidity, which proved advantageous in medicinal chemistry applications.

Recent synthetic breakthroughs include the development of one-pot multicomponent reactions that integrate carbamate formation with tetrahydroquinoline synthesis. A 2024 study detailed a boronic acid-catalyzed method that sequentially reduces quinolines to tetrahydroquinolines and installs dithiocarbamate groups via Chan–Evans–Lam coupling. This approach achieved 72-89% yields across 22 substrates, demonstrating exceptional functional group tolerance (Table 1).

Table 1: Comparison of Tetrahydroquinoline Carbamate Synthesis Methods

Significance in Medicinal Chemistry Research

Tetrahydroquinoline carbamates have emerged as privileged scaffolds in drug discovery due to their dual capacity for hydrophobic interactions (via the tetrahydroquinoline core) and hydrogen bonding (via the carbamate group). Structure-activity relationship (SAR) studies on NF-κB inhibitors revealed that 1,2,3,4-tetrahydroquinoline derivatives with electron-withdrawing substituents at the 6-position exhibit up to 53-fold greater potency than early lead compounds. The Boc-protected analog tert-butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate has shown particular promise in kinase inhibition assays, with molecular docking studies indicating favorable interactions with the ATP-binding pocket of PI3Kδ.

In antimicrobial research, tetrahydroquinoline carbamates bearing fluorinated side chains demonstrated minimum inhibitory concentrations (MICs) of 2-8 μg/mL against Staphylococcus aureus and Escherichia coli strains. The carbamate group’s role in mitigating cytotoxicity while maintaining efficacy was highlighted in a 2019 study comparing Boc-protected derivatives to their free amine counterparts.

Research Scope and Scientific Impact

Current research priorities include:

- Synthetic Methodology Development : Expanding the scope of transition metal-catalyzed C–H functionalization reactions to enable direct modification of tetrahydroquinoline carbamates.

- Biological Target Exploration : Investigating the interaction of carbamate-substituted tetrahydroquinolines with emerging therapeutic targets like NLRP3 inflammasomes and TRPV1 ion channels.

- Material Science Applications : Leveraging the fluorescence properties of iodo-substituted derivatives for bioimaging probe development.

The 2024 boronic acid-mediated multicomponent reaction represents a paradigm shift, enabling the incorporation of dithiocarbamate groups without requiring external bases. This methodology has already been applied to the late-stage functionalization of the antihistamine meclizine, demonstrating its potential for rapid analog generation.

Properties

IUPAC Name |

tert-butyl N-(1-methyl-3,4-dihydro-2H-quinolin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-12-9-11-7-5-6-8-13(11)17(4)10-12/h5-8,12H,9-10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOFQIUMSHDFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2N(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar protective group strategies, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds based on the tetrahydroquinoline structure exhibit promising anticancer properties. For instance, modifications on this scaffold have been shown to target specific cancer cell lines effectively. A study demonstrated that certain derivatives displayed growth inhibitory activity against cancer cells at micromolar concentrations . This suggests that tert-butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate could be explored further for its potential in cancer therapeutics.

Antiviral Properties

The compound's derivatives have also been investigated for their antiviral activities. A novel series of isoquinoline derivatives, closely related to the tetrahydroquinoline scaffold, demonstrated significant anti-HIV activity with low nanomolar potency . This highlights the potential of this compound in developing antiviral agents.

Neuroprotective Effects

The neuroprotective effects of tetrahydroquinoline derivatives have been documented in various studies. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring this compound as a candidate for neurodegenerative disease treatments.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving the tetrahydroquinoline core. Modifications to this scaffold can lead to enhanced biological activities and improved pharmacokinetic properties. For example, the introduction of different substituents at specific positions on the tetrahydroquinoline ring can significantly alter the compound's efficacy and selectivity against biological targets .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent position impacts hydrogen bonding and steric effects, influencing crystallinity and reactivity .

- Biological Activity: The chloro-naphthoquinone derivative () demonstrates broad bioactivity due to its electron-deficient aromatic system, whereas the target compound’s methyl group may modulate lipophilicity and metabolic stability .

Crystallographic and Hydrogen Bonding Analysis

- Hydrogen bonding patterns, critical for crystal packing and stability, vary significantly. For example, the naphthoquinone derivative forms N–H⋯O and C–H⋯O bonds, creating dimeric and chain-like structures , while simpler carbamates (e.g., CAS 219862-14-3) likely exhibit less complex interactions. Tools like SHELX and Mercury are pivotal in analyzing these differences .

Biological Activity

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS No. 1034770-97-2) is a synthetic compound belonging to the class of carbamates. It has gained attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₂N₂O₂. The structure features a tetrahydroquinoline moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 262.35 g/mol |

| CAS Number | 1034770-97-2 |

| Purity | ≥95% |

| Storage Conditions | Room temperature |

Research indicates that this compound may exert its effects through several mechanisms:

- Neurotransmitter Modulation : The compound has been shown to interact with various neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which may protect neuronal cells from oxidative stress and improve overall cellular health.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its neuroprotective effects by reducing neuroinflammation associated with various neurological conditions.

Therapeutic Potential

The therapeutic applications of this compound are still under investigation. However, potential areas include:

- Neurodegenerative Diseases : Given its interaction with neurotransmitter systems and antioxidant properties, the compound shows promise in the treatment of diseases such as Parkinson's and Alzheimer's.

- Mood Disorders : Its modulation of serotonin and dopamine pathways suggests potential use as an antidepressant or anxiolytic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neuroprotection :

- Behavioral Studies :

- Pharmacokinetics :

Q & A

Q. Key Data :

- Yield: ~42% for analogous compounds after purification .

- Reagents: TFA for deprotection , DMSO-d6 for NMR characterization .

How can stereochemical outcomes be controlled during the synthesis of this compound?

Q. Advanced

- Chiral auxiliaries/catalysts : Enantioselective synthesis can be achieved using chiral ligands or catalysts to direct the configuration at the 3-position of the tetrahydroquinoline ring.

- Crystallographic validation : X-ray diffraction (e.g., using Mercury software ) confirms stereochemistry, as seen in PharmaBlock’s derivatives like tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate .

- Stereospecific conditions : Reaction temperature and solvent polarity influence ring conformation. For example, low-temperature conditions may favor specific diastereomers.

Q. Methodology :

What characterization techniques are critical for validating the structure of this carbamate?

Q. Basic

Q. Advanced :

- Graph set analysis : Evaluates hydrogen-bonding patterns in crystal lattices to predict stability and solubility .

How do reaction conditions influence the yield of tert-butyl carbamate derivatives?

Q. Advanced

Q. Optimization Strategy :

- Design of Experiments (DoE) to screen parameters like temperature, solvent, and reagent stoichiometry.

What challenges arise during purification, and how are they mitigated?

Q. Basic

Q. Advanced :

- HPLC-MS : Identifies trace impurities in complex mixtures.

- Recrystallization : Solvent pairs (e.g., EtOAc/hexane) improve crystal purity .

How can computational methods predict hydrogen-bonding patterns in the crystal structure?

Q. Advanced

Q. Case Study :

- Etter’s graph theory applied to tert-butyl carbamates reveals recurring motifs (e.g., R₂²(8) rings) .

What are the key spectral markers in NMR for confirming the carbamate group?

Q. Basic

- ¹H NMR :

- ¹³C NMR :

How does the electronic environment of the tetrahydroquinoline ring influence reactivity?

Q. Advanced

- Electron-donating groups (e.g., methyl) : Increase nucleophilicity at the 3-position, facilitating carbamate formation.

- Substituent effects : Para-substituents on the aromatic ring alter resonance stabilization, impacting reaction rates.

Q. Modeling :

- Hammett σ constants correlate substituent electronic effects with reaction outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.